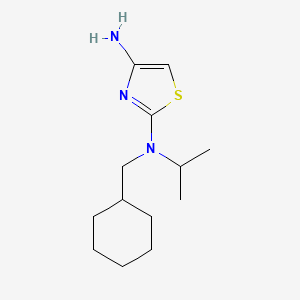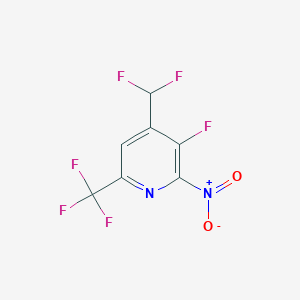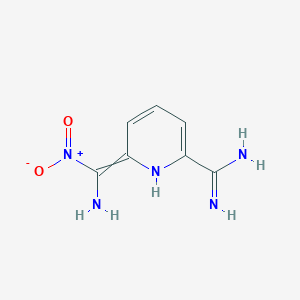
N2-(Cyclohexylmethyl)-N2-isopropylthiazole-2,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N2-(Cyclohexylmethyl)-N2-isopropylthiazole-2,4-diamine is a synthetic organic compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of cyclohexylmethyl and isopropyl groups attached to the nitrogen atoms of the thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-(Cyclohexylmethyl)-N2-isopropylthiazole-2,4-diamine typically involves the following steps:
Formation of Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea under basic conditions.
Introduction of Cyclohexylmethyl Group: The cyclohexylmethyl group can be introduced via nucleophilic substitution reactions using cyclohexylmethyl halides.
Introduction of Isopropyl Group: The isopropyl group can be introduced through alkylation reactions using isopropyl halides.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N2-(Cyclohexylmethyl)-N2-isopropylthiazole-2,4-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyclohexylmethyl or isopropyl groups can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Alkyl halides, nucleophiles, and appropriate solvents.
Major Products Formed
Oxidation: Oxidized derivatives of the thiazole ring.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted thiazole derivatives with different alkyl or aryl groups.
Scientific Research Applications
N2-(Cyclohexylmethyl)-N2-isopropylthiazole-2,4-diamine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex thiazole derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N2-(Cyclohexylmethyl)-N2-isopropylthiazole-2,4-diamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- N2-(Cyclohexylmethyl)-N2-methylthiazole-2,4-diamine
- N2-(Cyclohexylmethyl)-N2-ethylthiazole-2,4-diamine
- N2-(Cyclohexylmethyl)-N2-propylthiazole-2,4-diamine
Uniqueness
N2-(Cyclohexylmethyl)-N2-isopropylthiazole-2,4-diamine is unique due to the specific combination of cyclohexylmethyl and isopropyl groups attached to the thiazole ring. This unique structure may confer distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C13H23N3S |
|---|---|
Molecular Weight |
253.41 g/mol |
IUPAC Name |
2-N-(cyclohexylmethyl)-2-N-propan-2-yl-1,3-thiazole-2,4-diamine |
InChI |
InChI=1S/C13H23N3S/c1-10(2)16(13-15-12(14)9-17-13)8-11-6-4-3-5-7-11/h9-11H,3-8,14H2,1-2H3 |
InChI Key |
KACOZLNKQSDSRY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(CC1CCCCC1)C2=NC(=CS2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(6-Methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)methanamine](/img/structure/B11785243.png)
![Ethyl 2-(N-(3-nitrophenyl)-2-((5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)acetamido)acetate](/img/structure/B11785244.png)


![Methyl 2-(2-methyl-1H-benzo[d]imidazol-5-yl)acetate](/img/structure/B11785254.png)





![2-Cyclopropyl-3-(pyridin-3-ylmethyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B11785291.png)


![2-(4-Fluorophenyl)-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid](/img/structure/B11785311.png)
